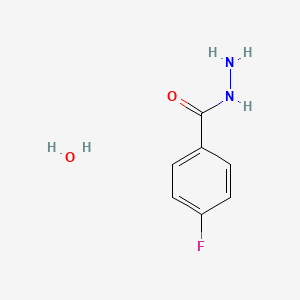

4-Fluorobenzohydrazide Hydrate

Description

Significance of Hydrazide Scaffolds in Organic Chemistry

The hydrazide functional group (-C(=O)NHNH2) is a cornerstone of modern organic and medicinal chemistry. mdpi.commdpi.com Hydrazides are prized as versatile synthons, or building blocks, for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, oxadiazoles (B1248032), and triazoles. mdpi.comnih.gov These heterocyclic structures are prevalent in biologically active molecules. The reactivity of the hydrazide group, which can act as both a nucleophile and an electrophile, allows for its participation in numerous chemical transformations, most notably condensation reactions with aldehydes and ketones to form hydrazones. researchgate.netresearchgate.net These hydrazone derivatives are not only stable compounds in their own right but also serve as key intermediates for constructing more complex molecular architectures. nih.gov The broad utility of the hydrazide scaffold is demonstrated by its presence in compounds with applications ranging from pharmaceuticals and agrochemicals to polymers and dyes. mdpi.com

Role of Fluorinated Compounds in Chemical Synthesis

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in modern chemical design. mdpi.com Fluorine, being the most electronegative element, imparts unique properties to a molecule. wikipedia.org The introduction of a carbon-fluorine bond, one of the strongest bonds in organic chemistry, can significantly enhance the metabolic stability of a compound by blocking sites susceptible to enzymatic degradation. tandfonline.com Furthermore, fluorine can alter a molecule's electronic properties, pKa, and dipole moment, which can in turn influence its binding affinity to biological targets and its ability to permeate cell membranes. mdpi.comtandfonline.com In materials science, fluorinated substituents can confer desirable properties such as thermal stability and chemical resistance. wikipedia.orglookchem.com The use of fluorinated building blocks is therefore a key tactic in the rational design of new drugs, agrochemicals, and advanced materials. wikipedia.orgnih.gov

Historical Context of 4-Fluorobenzohydrazide Research

Research into fluorinated organic molecules gained significant momentum in the mid-20th century, with early work demonstrating that the introduction of fluorine could dramatically improve the properties of biologically active compounds. tandfonline.comnumberanalytics.com 4-Fluorobenzohydrazide itself is synthesized from readily available starting materials. Common synthetic routes involve the hydrazinolysis of a 4-fluorobenzoic acid derivative, such as methyl 4-fluorobenzoate (B1226621) or 4-fluorobenzoyl chloride, using hydrazine (B178648) hydrate (B1144303). eresearchco.comresearchgate.netbenthamdirect.comscispace.com Early and ongoing research has primarily utilized 4-fluorobenzohydrazide as an intermediate to create a larger library of compounds, such as Schiff bases and 1,3,4-oxadiazoles, for further investigation. researchgate.netbenthamdirect.comdntb.gov.ua For instance, a 2018 study detailed the preparation of 4-fluorobenzohydrazide from ethyl 4-fluorobenzoate and hydrazine hydrate as a precursor for synthesizing 2-(4-fluorophenyl)-1,3,4-oxadiazole. scispace.com A more recent 2024 study described its synthesis and subsequent use in creating novel isatin-hydrazide derivatives. frontiersin.org

Scope and Objectives of Current Academic Inquiry Pertaining to 4-Fluorobenzohydrazide Hydrate

Contemporary research on this compound is largely focused on its application as a scaffold for generating new molecules with potential biological or material functions. The primary objective is to leverage the unique combination of the reactive hydrazide group and the property-enhancing fluorine atom. smolecule.com Scientific investigations are actively exploring the synthesis of novel hydrazones, triazoles, and oxadiazoles derived from 4-fluorobenzohydrazide and screening them for a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. eresearchco.comscihorizon.comresearchgate.net For example, recent studies have synthesized and characterized hydrazone derivatives of 4-fluorobenzohydrazide, evaluating their antioxidant potential through methods like DPPH radical scavenging assays. researchgate.netbenthamdirect.comscihorizon.com Other work explores its use in the development of functional materials, such as fluorinated polymers with enhanced thermal and mechanical properties. lookchem.compsgcas.ac.in The overarching goal is to develop new chemical entities with improved efficacy and specific functionalities by capitalizing on the foundational structure of 4-fluorobenzohydrazide.

Chemical Properties of 4-Fluorobenzohydrazide

| Property | Value | Source |

| Molecular Formula | C₇H₇FN₂O | nih.gov |

| Molecular Weight | 154.14 g/mol | nih.gov |

| Melting Point | 162-166 °C | lookchem.com |

| Appearance | Orange to light brown/Crystalline Powder | lookchem.com |

| CAS Number | 456-06-4 | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluorobenzohydrazide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O.H2O/c8-6-3-1-5(2-4-6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKYAEPDCDOKBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Fluorobenzohydrazide Hydrate

Established Synthetic Pathways

The most common and dependable method for synthesizing 4-Fluorobenzohydrazide Hydrate (B1144303) involves a two-step reaction sequence beginning with 4-Fluorobenzoic Acid. This process includes an initial esterification followed by hydrazinolysis.

The foundational route to 4-Fluorobenzohydrazide Hydrate begins with the conversion of 4-Fluorobenzoic Acid into an ester, typically methyl or ethyl 4-fluorobenzoate (B1226621). benthamdirect.comresearchgate.net This esterification is an acid-catalyzed reaction where 4-Fluorobenzoic Acid is refluxed with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). benthamdirect.comresearchgate.netglobalscientificjournal.com

The resulting ester intermediate is then subjected to hydrazinolysis. nih.gov This step involves reacting the ester with an excess of hydrazine (B178648) hydrate. benthamdirect.comresearchgate.net The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (-OCH₃ or -OC₂H₅) and the formation of the desired 4-Fluorobenzohydrazide. nih.gov The reaction is typically carried out in an alcoholic solvent, and the product can be isolated upon cooling and recrystallization. globalscientificjournal.comresearchgate.net This multi-step synthesis is a widely adopted method for producing 4-fluorobenzohydrazide. benthamdirect.comresearchgate.net

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the ratio of reactants, temperature, and reaction duration.

In the hydrazinolysis step, using a significant excess of hydrazine hydrate is a common strategy to drive the reaction to completion. researchgate.net For instance, a reactant ratio of 1:4:3 for the ester, absolute ethanol, and hydrazine hydrate has been documented. globalscientificjournal.com The reaction is often performed under reflux for several hours to ensure the complete conversion of the ester. globalscientificjournal.comresearchgate.net Studies have shown that refluxing the ester with hydrazine hydrate in methanol for 30 minutes can yield the desired hydrazide, which is then purified by recrystallization from ethanol. researchgate.net Another protocol involves stirring the ester with hydrazine hydrate in ethanol for 12-15 hours until the solid product precipitates. globalscientificjournal.com The careful control of these conditions ensures a high conversion rate and facilitates the isolation of a pure product.

The following table summarizes various reported conditions for the synthesis of aromatic hydrazides, highlighting the common variables manipulated to optimize the outcome.

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 4-Fluorobenzoic Acid | 1. H₂SO₄, Ethanol2. Hydrazine Hydrate | Ethanol | 7-8 hours (Step 1)12-15 hours (Step 2) | Reflux | Good |

| Methyl 4-Fluorobenzoate | Hydrazine Hydrate | Methanol | 30 minutes | Reflux | Not Specified |

| 4-Aminobenzoic Acid Derivatives | 1. Esterification2. Hydrazine Hydrate | Ethanol | 12 hours (Step 2) | Room Temp. | 70-80% |

Novel Approaches and Methodological Advancements

While the esterification-hydrazinolysis pathway is robust, research into alternative synthetic methods aims to improve efficiency, reduce reaction times, and simplify procedures. One area of advancement is the development of one-pot syntheses. These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. For example, methodologies for the one-pot synthesis of related heterocyclic compounds like 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides have been developed, which could potentially be adapted. researchgate.net

Continuous flow synthesis represents another modern approach. osti.gov This technique involves pumping reagents through heated coils or modules, allowing for precise control over reaction parameters like temperature and residence time. A continuous flow process for synthesizing acid hydrazides from carboxylic acids has been described, demonstrating scalability and achieving high yields (65-91%) with significantly reduced residence times of 13-25 minutes. osti.gov Such a process could be applied to the synthesis of this compound to create a more efficient and scalable manufacturing process. osti.gov Furthermore, research into novel catalysts, such as heterogeneous catalysts for the initial esterification step, could offer greener and more time-efficient alternatives to traditional methods. rsc.orgresearchgate.net

Derivatization Chemistry and Synthetic Transformations of 4 Fluorobenzohydrazide Hydrate

Synthesis of Schiff Bases (Hydrazones)

Hydrazones, also known as Schiff bases, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N-NH-). The synthesis of these compounds from 4-fluorobenzohydrazide hydrate (B1144303) is a fundamental transformation that often serves as a precursor step for more complex syntheses.

The most direct method for synthesizing hydrazones from 4-fluorobenzohydrazide hydrate is through condensation reactions with various aldehydes and ketones. organic-chemistry.orgresearchgate.net This reaction typically involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the characteristic imine linkage of the hydrazone. researchgate.net

The reaction is often carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by a small amount of acid, like glacial acetic acid, to facilitate the dehydration step. organic-chemistry.orgnih.gov The general scheme involves refluxing equimolar amounts of 4-fluorobenzohydrazide with an appropriate aldehyde or ketone. researchgate.net This method has been successfully used to synthesize a series of (E)-4-fluoro-N'-(substituted)benzohydrazides. researchgate.netnih.gov

A variety of aromatic and aliphatic aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives. Research has demonstrated the synthesis of numerous hydrazones by reacting 4-fluorobenzohydrazide with different substituted aromatic aldehydes. organic-chemistry.orgsciepub.com

| Aldehyde/Ketone Reactant | Resulting Hydrazone Product Name | Yield (%) |

| Benzaldehyde | (E)-N'-benzylidene-4-fluorobenzohydrazide | 82 |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide | 78 |

| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-4-fluorobenzohydrazide | 85 |

| 2-Hydroxybenzaldehyde | (E)-4-fluoro-N'-(2-hydroxybenzylidene)benzohydrazide | 80 |

| 1-Methylpiperidin-4-one | (E)-4-fluoro-N'-(1-methylpiperidin-4-ylidene)benzohydrazide | Not Specified |

| 2,6-Dichlorobenzaldehyde | 4-Fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide | Not Specified |

This table presents a selection of hydrazones synthesized from 4-fluorobenzohydrazide and various carbonyl compounds, with yields as reported in the literature. organic-chemistry.orgresearchgate.netsciepub.com

The kinetics of hydrazone formation and the final product yields are significantly influenced by the electronic and steric properties of the substituents on the reacting aldehyde or ketone.

Electronic Effects: The rate of the condensation reaction is generally enhanced by the presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic ring of the aldehyde or ketone. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazide. Conversely, electron-donating groups (e.g., -OH, -OCH₃) decrease the electrophilicity of the carbonyl carbon, which can lead to slower reaction rates.

Steric Effects: Steric hindrance plays a crucial role in these reactions. Bulky substituents near the carbonyl group can impede the approach of the 4-fluorobenzohydrazide nucleophile, thereby slowing down the reaction rate and potentially lowering the product yield. For instance, ortho-substituted benzaldehydes may react more slowly than their para-substituted counterparts.

These principles allow for the rational selection of starting materials to control the efficiency of the hydrazone synthesis. Yields for these reactions are typically good to excellent, often ranging from 60% to over 85%, depending on the specific reactants and conditions used. sciepub.com

Formation of Heterocyclic Systems

4-Fluorobenzohydrazide and its derived hydrazones are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are prevalent scaffolds in many biologically active molecules.

One of the most important applications of 4-fluorobenzohydrazide-derived hydrazones is their conversion into 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov This transformation is typically achieved through an oxidative cyclization reaction. The hydrazone precursor, synthesized as described in section 3.1.1, undergoes cyclodehydration to form the stable five-membered oxadiazole ring. beilstein-journals.org

Several reagents can effect this transformation. A common method involves treating the hydrazone with iodine in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgnih.gov Other dehydrating agents, including phosphorus oxychloride, have also been successfully employed for the cyclization of diacylhydrazines, which are precursors to oxadiazoles (B1248032). beilstein-journals.org The process allows for the creation of a library of 1,3,4-oxadiazole (B1194373) derivatives where one substituent is the 4-fluorophenyl group from the starting hydrazide, and the other is derived from the initial aldehyde or ketone. organic-chemistry.org

| Hydrazone Precursor | Resulting 1,3,4-Oxadiazole Product |

| (E)-N'-benzylidene-4-fluorobenzohydrazide | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole |

| (E)-N'-(4-chlorobenzylidene)-4-fluorobenzohydrazide | 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |

| (E)-N'-(4-nitrobenzylidene)-4-fluorobenzohydrazide | 2-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |

| (E)-4-fluoro-N'-(2-hydroxybenzylidene)benzohydrazide | 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)phenol |

This table showcases examples of 2,5-disubstituted 1,3,4-oxadiazoles synthesized via the oxidative cyclization of hydrazones derived from 4-fluorobenzohydrazide. organic-chemistry.orgnih.gov

While 4-fluorobenzohydrazide is a prominent precursor for 1,3,4-oxadiazoles, the synthesis of other nitrogen-containing heterocycles such as imides and benzamides from this specific starting material is less commonly documented in the surveyed literature.

Imides are characterized by two acyl groups bonded to a nitrogen atom. Their synthesis generally involves the reaction of primary amines with cyclic anhydrides to form an intermediate amic acid, which is then cyclized. nih.gov

Benzamides are amides derived from benzoic acid. The synthesis of substituted benzamides often starts from the corresponding benzoic acid or benzoyl chloride, which is then reacted with an amine. sciepub.com For example, 4-benzamidobenzoic acid hydrazide derivatives have been synthesized by first reacting 4-aminobenzoic acid with benzoyl chlorides, followed by esterification and subsequent treatment with hydrazine (B178648) hydrate. sciepub.com Although 4-fluorobenzohydrazide contains the benzamide (B126) backbone, its primary reported utility in heterocyclic synthesis is as a di-nucleophile for constructing rings that incorporate both of its nitrogen atoms.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. beilstein-journals.org These reactions are valued for their high atom economy, step efficiency, and ability to rapidly generate molecular diversity. wikipedia.org

While specific examples detailing the use of this compound in well-known MCRs like the Ugi or Biginelli reactions are not extensively reported, its chemical structure suggests it is a viable candidate for such transformations. Hydrazides and related compounds are known to participate in MCRs.

For instance, the Biginelli reaction is a classic MCR that synthesizes dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335). nih.gov It is plausible that 4-fluorobenzohydrazide could act as a urea surrogate in a modified Biginelli-type reaction, given its terminal -NH₂ group and adjacent amide functionality. Hydrazine hydrate itself has been used in four-component reactions to construct complex heterocyclic scaffolds like pyranopyrazoles. nih.gov

Similarly, the Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-bis-amide. beilstein-journals.org 4-Fluorobenzohydrazide could potentially serve as the carboxylic acid component, or its derivatives could act as the amine component, leading to the synthesis of complex peptide-like structures.

The union of MCRs, where multiple distinct multi-component pathways occur in a single pot, has been demonstrated using hydrazine hydrate as a key building block to create highly complex molecular architectures. nih.gov This highlights the potential of hydrazine derivatives like 4-fluorobenzohydrazide to participate in advanced, diversity-oriented synthetic strategies.

Structural Modifications and Analog Design

This compound serves as a versatile scaffold in synthetic chemistry for the design and development of a wide array of analogs. Its reactive hydrazide moiety (-CONHNH₂) is amenable to various chemical transformations, allowing for systematic structural modifications. These modifications are primarily aimed at introducing new functionalities and heterocyclic ring systems to explore and modulate the biological activities of the resulting compounds. Key synthetic strategies include the formation of hydrazones (Schiff bases) and subsequent cyclization reactions to yield diverse heterocyclic structures such as 1,3,4-oxadiazoles.

A prominent pathway for the derivatization of 4-fluorobenzohydrazide begins with its synthesis from 4-fluorobenzoic acid. The process involves an initial esterification of the carboxylic acid, followed by a reaction with hydrazine hydrate to yield the core 4-fluorobenzohydrazide intermediate. researchgate.netingentaconnect.combenthamdirect.com This intermediate is then utilized as a building block for creating more complex molecules.

One of the most common and straightforward derivatization methods is the condensation reaction with various aromatic aldehydes. This reaction, typically catalyzed by a small amount of acid, leads to the formation of N'-arylmethylene-4-fluorobenzohydrazides, also known as hydrazones or Schiff bases. researchgate.net These hydrazones are not only significant final products but also act as crucial precursors for further synthetic transformations.

For instance, the hydrazone derivatives can undergo oxidative cyclization to form five-membered heterocyclic rings. A well-established method involves the cyclization of substituted hydrazones in the presence of reagents like iodine and potassium carbonate in a solvent such as dimethyl sulfoxide (DMSO) to yield substituted 1,3,4-oxadiazoles. researchgate.netbenthamdirect.com This transformation effectively converts the linear hydrazone structure into a stable aromatic heterocyclic system, which is a common motif in medicinal chemistry.

Research has focused on synthesizing series of these Schiff bases and 1,3,4-oxadiazole analogs to investigate their potential as antioxidant agents. researchgate.netingentaconnect.com By varying the substituents on the aromatic aldehyde used in the initial condensation step, chemists can fine-tune the electronic and steric properties of the final molecules. The resulting analogs have been evaluated for their ability to scavenge free radicals, with some compounds demonstrating significant antioxidant potential. researchgate.netingentaconnect.combenthamdirect.com

Another approach to analog design involves using a related acyl chloride, 4-fluorobenzoyl chloride, to acylate other hydrazides. For example, 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide was synthesized by reacting salicylhydrazide with 4-fluorobenzoyl chloride at low temperatures. mdpi.com This method incorporates the 4-fluorobenzoyl moiety into a different molecular framework, demonstrating the versatility of this structural unit in creating hybrid molecules.

The following tables detail the research findings from the synthesis of Schiff base and 1,3,4-oxadiazole derivatives of 4-fluorobenzohydrazide and their corresponding antioxidant activities, measured by their IC₅₀ values against DPPH radicals. researchgate.netingentaconnect.com

Table 1: Schiff Base Derivatives of 4-Fluorobenzohydrazide and their Antioxidant Activity

| Compound ID | Aldehyde Substituent | IC₅₀ (µM) researchgate.netingentaconnect.com |

| 4a | 4-hydroxyphenyl | 40.90 ± 1.92 |

| 4b | 2,4-dihydroxyphenyl | 34.77 ± 1.03 |

| 4c | 3,4-dihydroxyphenyl | 90.2 ± 2.90 |

| 4d | 3-ethoxy-4-hydroxyphenyl | 102.55 ± 10.4 |

| 4e | 4-chlorophenyl | 78.62 ± 9.64 |

| 4f | 4-(dimethylamino)phenyl | 25.57 ± 7.41 |

| 4g | 4-nitrophenyl | 80.65 ± 1.80 |

| Vitamin C | (Standard) | 19.39 ± 12.57 |

Table 2: 1,3,4-Oxadiazole Derivatives of 4-Fluorobenzohydrazide and their Antioxidant Activity

| Compound ID | Corresponding Hydrazone Substituent | IC₅₀ (µM) researchgate.netingentaconnect.com |

| 5a | 4-hydroxyphenyl | 52.67 ± 4.98 |

| 5b | 2,4-dihydroxyphenyl | 123.76 ± 12.34 |

| 5c | 3,4-dihydroxyphenyl | Inactive |

| 5d | 3-ethoxy-4-hydroxyphenyl | Not Reported |

| 5e | 4-chlorophenyl | Not Reported |

| 5f | 4-(dimethylamino)phenyl | 89.45 ± 9.11 |

| 5g | 4-nitrophenyl | Inactive |

| Vitamin C | (Standard) | 19.39 ± 12.57 |

These structural modification studies highlight the utility of this compound as a starting material for generating libraries of new compounds with potential biological applications. The derivatization strategies allow for the creation of diverse chemical entities where the introduction of different functional groups and heterocyclic systems can lead to compounds with tailored properties. researchgate.net

Coordination Chemistry and Metal Complexation with 4 Fluorobenzohydrazide Derivatives

Ligand Design and Synthesis Utilizing 4-Fluorobenzohydrazide Scaffolds

The design of ligands derived from 4-fluorobenzohydrazide is centered on creating molecules with multiple donor atoms, strategically positioned to form stable chelate rings upon coordination with a metal ion. The primary synthetic route involves the condensation reaction of the terminal amino group of 4-fluorobenzohydrazide with a suitable aldehyde or ketone. This reaction yields Schiff bases, also known as hydrazones, which are characterized by the presence of an azomethine (-C=N-) group.

The versatility of this synthetic approach allows for the introduction of various functionalities into the ligand structure by choosing different carbonyl precursors. For instance, the reaction of 4-fluorobenzohydrazide with salicylaldehyde (B1680747) or its derivatives introduces a hydroxyl group in the ortho position to the azomethine nitrogen. This hydroxyl group, along with the azomethine nitrogen and the carbonyl oxygen of the hydrazide moiety, creates a tridentate ONO donor set, which is highly effective in coordinating with transition metal ions.

The general synthetic scheme for the formation of these Schiff base ligands is as follows:

4-Fluorobenzohydrazide + Aldehyde/Ketone → Schiff Base Ligand (Hydrazone) + Water

This reaction is typically carried out in an alcoholic solvent, often with catalytic amounts of acid to facilitate the condensation. The resulting Schiff base ligands are often crystalline solids and can be readily characterized by standard spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry. The presence of the fluorine atom in the benzohydrazide (B10538) moiety can also influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.

Complexation with Transition Metal Ions (e.g., Cu(II), Co(II), Fe(II), Ni(II), Zn(II))

Schiff base ligands derived from 4-fluorobenzohydrazide readily form stable complexes with a range of divalent transition metal ions, including copper(II), cobalt(II), iron(II), nickel(II), and zinc(II). The complexation reaction typically involves the mixing of a hot ethanolic solution of the ligand with an ethanolic solution of the respective metal salt (e.g., chloride, acetate, or nitrate). The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration.

The stoichiometry of the resulting complexes is commonly found to be 1:2 (metal:ligand), where two deprotonated ligand molecules coordinate to a single metal ion. In these cases, the ligand acts as a monobasic tridentate chelating agent. However, other stoichiometries and coordination modes are also possible depending on the reaction conditions and the nature of the metal ion and the ligand.

A notable example is the synthesis of complexes with the Schiff base ligand 4-fluoro-N'-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide (PLFBH). The reaction of this ligand with Ni(II), Cu(II), and Zn(II) salts yields hexa-coordinate, distorted octahedral complexes tandfonline.com. Similarly, the ligand 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide forms octahedral complexes with Fe(II), Ni(II), Cu(II), and Co(II) tandfonline.com.

The general reaction for the formation of these complexes can be represented as:

M²⁺ + 2 HL → [M(L)₂] + 2 H⁺

where M²⁺ represents the divalent metal ion and HL represents the Schiff base ligand.

Characterization of Metal-Ligand Coordination Geometries and Bonding Modes

The coordination geometry and bonding modes of the metal complexes are elucidated through a combination of analytical and spectroscopic techniques.

Elemental Analysis and Molar Conductivity: These techniques help in determining the stoichiometry of the complexes. Molar conductivity measurements in solvents like DMF can distinguish between electrolytic and non-electrolytic nature of the complexes, providing insights into whether the anions are part of the coordination sphere.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to identify the coordination sites of the ligand. Key observations include:

A shift in the ν(C=O) (carbonyl) stretching frequency of the hydrazide moiety to a lower wavenumber upon complexation, indicating the coordination of the carbonyl oxygen to the metal ion.

A shift in the ν(C=N) (azomethine) stretching frequency, confirming the involvement of the azomethine nitrogen in coordination.

The appearance of new bands in the far-IR region, which are attributed to the ν(M-O) and ν(M-N) vibrations, providing direct evidence of metal-ligand bond formation.

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: These methods provide information about the geometry of the complexes. For instance, the position and number of d-d transition bands in the UV-Vis spectra are characteristic of specific coordination environments (e.g., octahedral, tetrahedral, or square planar). Magnetic moment measurements help in determining the spin state and the number of unpaired electrons in the metal center, which is also indicative of the geometry. For example, magnetic susceptibility values of 1.86 μB for a Cu(II) complex, 4.81 μB for a Co(II) complex, and 4.19 μB for an Fe(II) complex are suggestive of octahedral geometries tandfonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. The disappearance or shifting of the -NH proton signal of the hydrazide upon complexation can indicate its deprotonation and involvement in bonding.

Based on these characterization techniques, the Schiff base ligands derived from 4-fluorobenzohydrazide typically act as tridentate ONO donors, coordinating through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen of the deprotonated hydrazide moiety. This coordination mode often leads to the formation of distorted octahedral geometries for the metal complexes tandfonline.com.

| Complex | Ligand | Color | Magnetic Moment (μB) | Geometry | Relevant IR Bands (cm⁻¹) ν(C=O), ν(C=N), ν(M-O), ν(M-N) | Electronic Spectra λmax (nm) |

| [Cu(L)₂] | 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide | - | 1.86 | Octahedral | ν(C=O) ~1600, ν(C=N) ~1615, ν(M-O) ~550, ν(M-N) ~450 | d-d transitions ~400-500 |

| [Co(L)₂] | 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide | - | 4.81 | Octahedral | ν(C=O) ~1605, ν(C=N) ~1618, ν(M-O) ~545, ν(M-N) ~455 | d-d transitions ~450-600 |

| [Fe(L)₂] | 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide | - | 4.19 | Octahedral | ν(C=O) ~1602, ν(C=N) ~1616, ν(M-O) ~552, ν(M-N) ~458 | Charge transfer ~400-500 |

| [Ni(PLFBH)] | 4-fluoro-N'-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide | - | - | Distorted Octahedral | ν(C=O) shift, ν(C=N) shift, ν(M-O) present, ν(M-N) present | - |

| [Zn(PLFBH)] | 4-fluoro-N'-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methylene)benzohydrazide | - | Diamagnetic | Distorted Octahedral | ν(C=O) shift, ν(C=N) shift, ν(M-O) present, ν(M-N) present | - |

Note: Specific values for color and spectroscopic data can vary depending on the exact ligand and experimental conditions. L represents the deprotonated form of the Schiff base ligand.

Influence of Metal Centers on Complex Stability and Reactivity

The nature of the central metal ion plays a significant role in determining the stability and reactivity of the complexes formed with 4-fluorobenzohydrazide-derived ligands. The stability of these complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is primarily attributed to the decrease in ionic radii across the period and the increase in the crystal field stabilization energy (CFSE), which is maximal for Cu(II).

Kinetic Stability: The kinetic stability, or inertness, of the complexes refers to the rate at which they undergo ligand substitution reactions. This property is also influenced by the d-electron configuration of the metal ion. For instance, complexes of d⁸ Ni(II) in an octahedral geometry are generally kinetically more inert compared to high-spin d⁵ Mn(II) or d⁷ Co(II) complexes.

Reactivity: The metal center also influences the chemical reactivity of the complex. The coordinated metal ion can act as a Lewis acid, polarizing the ligand and making it more susceptible to nucleophilic or electrophilic attack. Furthermore, the redox properties of the metal ion can lead to catalytic activity of the complex in various chemical transformations. For example, copper complexes are often studied for their catalytic activity in oxidation reactions. The specific reactivity of a complex is a function of the metal's oxidation state, coordination number, and the electronic environment imposed by the 4-fluorobenzohydrazide-derived ligand.

Advanced Spectroscopic and Crystallographic Characterization of 4 Fluorobenzohydrazide Compounds

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing its conformational isomers. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes associated with different bonds can be identified.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, providing a characteristic fingerprint of its molecular structure. The FT-IR spectrum of 4-fluorobenzohydrazide and its derivatives is characterized by distinct bands corresponding to the vibrations of its key functional groups.

The presence of the hydrazide moiety gives rise to characteristic N-H stretching vibrations, typically observed in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group is another prominent feature, generally appearing as a strong absorption band in the range of 1630-1680 cm⁻¹. The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is typically found in the 1100-1250 cm⁻¹ range.

Table 1: Characteristic FT-IR Vibrational Frequencies for 4-Fluorobenzohydrazide Derivatives

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretching | ~3300 - 3200 |

| C-H Stretching (Aromatic) | ~3100 - 3000 |

| C=O Stretching (Amide I) | ~1660 |

| N-H Bending (Amide II) | ~1530 |

| C=C Stretching (Aromatic) | ~1600, ~1500, ~1450 |

| C-N Stretching | ~1300 |

| C-F Stretching | ~1230 |

Note: The exact frequencies can vary depending on the specific derivative and the sample's physical state.

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 4-fluorobenzohydrazide compounds provides additional information about their molecular structure.

Similar to FT-IR, the FT-Raman spectrum displays bands corresponding to the various functional groups. The aromatic ring vibrations are often strong in the Raman spectrum. For instance, the ring breathing mode of the para-disubstituted benzene (B151609) ring is a characteristic feature. The C=O and N-H vibrations are also observable, though their intensities may differ from those in the FT-IR spectrum.

Table 2: Characteristic FT-Raman Vibrational Frequencies for 4-Fluorobenzohydrazide Derivatives

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretching | ~3300 - 3200 |

| C-H Stretching (Aromatic) | ~3100 - 3000 |

| C=O Stretching | ~1660 |

| C=C Stretching (Aromatic) | ~1600, ~1500 |

| Ring Breathing (Aromatic) | ~830 |

Note: The exact frequencies can vary depending on the specific derivative and the sample's physical state.

The combined analysis of FT-IR and FT-Raman spectra allows for a detailed understanding of the vibrational modes and conformational properties of 4-fluorobenzohydrazide compounds. The positions and intensities of the characteristic bands provide valuable information about the electronic distribution and the strength of the chemical bonds.

For example, the frequency of the C=O stretching vibration is sensitive to the electronic effects of the substituents on the benzene ring and to hydrogen bonding interactions. In the solid state, intermolecular hydrogen bonding involving the N-H and C=O groups of the hydrazide moiety can lead to shifts in their corresponding vibrational frequencies compared to the gas phase or dilute solutions.

Computational studies, such as those employing Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed bands to specific vibrational modes and to predict the most stable molecular conformations. vscht.cz These theoretical calculations can help to resolve ambiguities in the spectral interpretation and provide a more complete picture of the molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. 1H and 13C NMR are the most common types of NMR used for the characterization of 4-fluorobenzohydrazide compounds.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. The ¹H-NMR spectrum of 4-fluorobenzohydrazide derivatives typically shows distinct signals for the aromatic protons and the protons of the hydrazide group.

The aromatic protons typically appear as multiplets in the downfield region of the spectrum (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the fluorine atom at the para position influences the chemical shifts and splitting patterns of the aromatic protons. The protons of the -NH-NH₂ group of the hydrazide moiety give rise to signals that can be broad and their chemical shifts are often concentration and solvent dependent.

Table 3: Representative ¹H-NMR Chemical Shifts for 4-Fluorobenzohydrazide Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to C=O) | ~7.8 | Doublet of doublets |

| Aromatic H (ortho to F) | ~7.2 | Doublet of doublets |

| -NH- | Variable | Broad singlet |

| -NH₂ | Variable | Broad singlet |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary with the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C-NMR spectrum.

In the ¹³C-NMR spectrum of 4-fluorobenzohydrazide, the carbonyl carbon of the hydrazide group appears at a characteristic downfield chemical shift (around 165 ppm). The aromatic carbons show signals in the range of 115-165 ppm. The carbon atom directly attached to the fluorine atom (C-F) exhibits a large chemical shift and shows coupling with the fluorine nucleus (¹JCF), resulting in a doublet. The other aromatic carbons also show smaller couplings to the fluorine atom.

Table 4: Representative ¹³C-NMR Chemical Shifts for 4-Fluorobenzohydrazide

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~165 |

| C-F | ~164 (d, ¹JCF ≈ 250 Hz) |

| C-C=O | ~130 |

| Aromatic CH (ortho to C=O) | ~131 (d, ³JCF ≈ 9 Hz) |

| Aromatic CH (ortho to F) | ~115 (d, ²JCF ≈ 22 Hz) |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) and can vary with the solvent used. 'd' denotes a doublet, and 'J' represents the coupling constant in Hz.

Structural Elucidation via Chemical Shifts and Coupling Patterns

The structural integrity of 4-Fluorobenzohydrazide Hydrate (B1144303) can be thoroughly examined using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity and chemical environment.

In the ¹H NMR spectrum, specific chemical shifts (δ) and coupling constants (J) are indicative of the different proton environments within the molecule. The aromatic protons on the fluorinated benzene ring typically appear as a complex multiplet due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The protons of the hydrazide moiety (-CONHNH₂) exhibit distinct signals. The amide proton (NH) signal is often broad and its chemical shift can be solvent-dependent, while the amine protons (NH₂) also present a characteristic signal.

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the hydrazide group is typically observed at a downfield chemical shift. The carbons of the benzene ring show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The carbon atom directly bonded to the fluorine atom (C-F) exhibits a characteristic large one-bond coupling constant (¹JCF), which is a definitive feature in the ¹³C NMR spectrum.

Table 1:| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.18–7.33 (m) | 115.78–130.72 | Variable JHH |

| Amide NH | 9.99 (s) | - | - |

| C=O | - | 163.9 | - |

| Ipso-C (C-F) | - | 132.22 and 137.98 | ¹JCF (large) |

Note: The data presented are illustrative and can vary based on the solvent and specific derivative of 4-fluorobenzohydrazide. The multiplet (m) and singlet (s) designations refer to the signal splitting pattern.

Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR)

To further refine the structural assignment and understand the three-dimensional structure of 4-Fluorobenzohydrazide Hydrate, advanced NMR techniques are employed.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum reveals correlations between coupled protons, helping to definitively assign the signals of the aromatic protons. An HSQC spectrum correlates each proton with its directly attached carbon atom, providing unambiguous assignment of the carbon signals. For instance, the correlation between the aromatic proton signals and their corresponding carbon signals in the HSQC spectrum confirms their placement on the benzene ring.

Solid-State NMR (ssNMR): This technique is particularly useful for studying the crystalline form of this compound. auremn.orgresearchgate.net ssNMR can provide information about the molecular packing, polymorphism, and the conformation of the molecule in the solid state. auremn.org The ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) experiment is commonly used to obtain high-resolution spectra of solid samples. auremn.org Differences in chemical shifts observed between the solution and solid-state NMR spectra can indicate different conformations or intermolecular interactions in the crystalline lattice.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. libretexts.org In EI-MS, the sample is bombarded with high-energy electrons, typically 70 eV, which causes the molecule to ionize and fragment in a reproducible manner. libretexts.org

For 4-Fluorobenzohydrazide, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The extensive fragmentation that occurs with this "hard" ionization technique provides valuable structural information. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and for compounds that are not volatile enough for gas chromatography. In the context of this compound, LC-MS can be used to confirm the purity of a sample and to identify any related impurities or degradation products. nih.gov

Molecular Weight Determination and Fragmentation Analysis

The mass spectrum of 4-Fluorobenzohydrazide provides a direct determination of its molecular weight from the molecular ion peak. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used for structural confirmation.

Common fragmentation pathways for benzohydrazide (B10538) derivatives involve cleavage of the amide bond and fragmentation of the aromatic ring. Key fragment ions for 4-Fluorobenzohydrazide would include the fluorobenzoyl cation and other fragments resulting from the loss of parts of the hydrazide group.

Table 2:| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| Molecular Ion | [C₇H₇FN₂O]⁺ | 154.05 |

| Fluorobenzoyl cation | [C₇H₄FO]⁺ | 123.02 |

| Fluorophenyl cation | [C₆H₄F]⁺ | 95.03 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are due to π → π* transitions within the aromatic ring and the carbonyl group. The position of the maximum absorption (λmax) can be influenced by the solvent polarity. This technique is often used for quantitative analysis and to gain insights into the electronic structure of the molecule.

Electronic Transitions and Absorption Characteristics

The electronic absorption spectra of 4-Fluorobenzohydrazide are dictated by the presence of chromophores within its molecular structure, namely the fluorinated benzene ring and the hydrazide moiety (-CONHNH2). These groups give rise to characteristic electronic transitions when the molecule interacts with ultraviolet (UV) or visible light. tanta.edu.eg The absorption of this radiation promotes valence electrons from lower-energy molecular orbitals (ground state) to higher-energy molecular orbitals (excited state). shu.ac.uk

For organic molecules like 4-Fluorobenzohydrazide, the most significant transitions occur in the 200-700 nm range and are typically of two main types: π → π* (pi to pi star) and n → π* (n to pi star) transitions. shu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are associated with the unsaturated systems in the molecule—the aromatic ring and the carbonyl group (C=O). These transitions are generally high-energy and result in intense absorption bands. uzh.chyoutube.com

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The lone pairs of electrons on the oxygen and nitrogen atoms of the hydrazide group are responsible for this type of transition. Compared to π → π* transitions, n → π* transitions are of lower energy, occur at longer wavelengths, and typically have a much lower intensity. shu.ac.ukuzh.ch

Theoretical studies on similar molecules, such as 4-fluoro-4-hydroxybenzophenone, using Time-Dependent Density Functional Theory (TD-DFT) show that the primary absorption bands result from transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 1: Expected Electronic Transitions for 4-Fluorobenzohydrazide

| Transition Type | Associated Molecular Orbitals | Chromophore | Expected Intensity |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Benzene Ring, Carbonyl (C=O) | High (ε = 1,000-10,000 L mol⁻¹ cm⁻¹) |

Solvatochromic Effects

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Visible absorption bands when measured in different solvents. nih.gov This phenomenon is a direct result of the differential solvation of the ground and excited states of the molecule, reflecting the nature of solute-solvent interactions. researchgate.net The polarity of the solvent plays a crucial role in these spectral shifts.

For 4-Fluorobenzohydrazide, the two primary electronic transitions are affected differently by solvent polarity:

Hypsochromic Shift (Blue Shift): The n → π* transition typically experiences a hypsochromic shift, moving to a shorter wavelength (higher energy), as the polarity of the solvent increases. This is because polar solvents, particularly protic ones, can form hydrogen bonds with the lone pair electrons on the nitrogen and oxygen atoms. This stabilizes the non-bonding (n) orbital in the ground state, increasing the energy gap for the n → π* transition. shu.ac.uk

Bathochromic Shift (Red Shift): Conversely, the π → π* transition often undergoes a bathochromic shift, moving to a longer wavelength (lower energy), with increasing solvent polarity. This occurs because the excited state (π*) is generally more polar than the ground state (π). Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition. shu.ac.uk

These solvatochromic shifts provide valuable information about the electronic structure of the molecule and its interactions with its immediate environment.

X-ray Diffraction Studies

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. mdpi.com It is indispensable for understanding the molecular structure and the complex packing of molecules in the solid state.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous data on molecular structure, including bond lengths, bond angles, and conformational details. uni-mainz.de While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other hydrated benzohydrazides and fluorinated benzamides, provides a strong basis for understanding its expected solid-state conformation. iucr.orgresearchgate.net

For instance, the crystal structure of a related compound, 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide, was determined by SCXRD. researchgate.net Such studies allow for the precise measurement of the unit cell, which is the fundamental repeating unit of the crystal lattice.

Table 2: Illustrative Crystallographic Data for a Related Fluorinated Benzamide (B126) Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁F₂N₃O₂S |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.6172 (6) |

| b (Å) | 8.4086 (5) |

| c (Å) | 30.0002 (16) |

| Volume (ų) | 2930.6 (3) |

| Z (Molecules/unit cell) | 8 |

Data from the crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. researchgate.net

This data forms the basis for a complete description of the molecular geometry and the arrangement of molecules relative to one another in the crystal.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a vital technique used to characterize the bulk crystalline properties of a material. nih.gov Unlike SCXRD, which analyzes a single perfect crystal, PXRD is performed on a polycrystalline powder, providing an average diffraction pattern representative of the entire sample. internationaljournalcorner.com

The primary applications of PXRD for this compound include:

Phase Identification: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. It can be used to confirm the identity of a synthesized compound by comparing the experimental pattern to a reference pattern from a database or one calculated from SCXRD data.

Purity Analysis: PXRD can readily detect the presence of crystalline impurities or different polymorphic forms within a bulk sample, as each phase will produce its own distinct set of diffraction peaks.

Stability Studies: The technique is employed to monitor changes in the crystal structure due to factors like temperature, humidity, or time, which is particularly relevant for a hydrated compound.

Studies on various hydrazide and hydrazone complexes have demonstrated the utility of PXRD in confirming their structure and purity. semanticscholar.orgresearchgate.netepstem.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen-Halogen Interactions)

The crystal packing of this compound is stabilized by a network of non-covalent intermolecular interactions. ias.ac.in These forces dictate the final supramolecular architecture. Analysis of related crystal structures reveals the key interactions expected to be present. iucr.orgmdpi.comresearchgate.net

Hydrogen Bonding: This is the most significant directional interaction in the crystal structure. For the hydrate, the water molecules play a crucial role, acting as both hydrogen bond donors and acceptors. Strong N-H···O and O-H···O hydrogen bonds are expected, linking the hydrazide moieties (N-H donors, C=O acceptor) and the water molecules into extensive networks. iucr.org In the crystal structure of 4-amino-2-chlorobenzohydrazide monohydrate, for example, the organic molecules and water molecules are linked into a three-dimensional framework by a combination of N—H⋯O and O—H⋯O hydrogen bonds. iucr.org

π-π Stacking: The planar fluorobenzene (B45895) rings can interact through π-π stacking. These interactions, where the aromatic rings are arranged in either a parallel or offset fashion, are important for efficient crystal packing. mdpi.com

The combination of these varied intermolecular forces results in a stable and well-defined three-dimensional crystal lattice.

Computational Chemistry and Theoretical Investigations of 4 Fluorobenzohydrazide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 4-fluorobenzohydrazide systems typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. These calculations provide a wealth of information about the molecule's electronic structure and properties.

Table 1: Representative Theoretical Bond Lengths and Angles for a Hydrazide Derivative (Data is illustrative and not specific to 4-Fluorobenzohydrazide Hydrate)

| Parameter | Bond | Theoretical Value (Å) |

| Bond Length | C-C (ring) | ~1.39 |

| C-N | ~1.34 | |

| N-N | ~1.42 | |

| C=O | ~1.23 |

| Parameter | Atoms | Theoretical Value (°) |

| Bond Angle | C-C-C (ring) | ~120 |

| C-N-N | ~118 | |

| N-N-C | ~115 |

The electronic structure analysis delves into the distribution of electrons within the molecule, providing insights into its polarity and reactivity. The presence of the electronegative fluorine atom and the hydrazide group significantly influences the charge distribution.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculated frequencies are often scaled to better match experimental data, aiding in the assignment of specific vibrational modes to observed spectral bands. For 4-fluorobenzohydrazide, key vibrational modes would include the N-H, C=O, and C-F stretching and bending vibrations. A detailed comparison between theoretical and experimental spectra allows for a confident assignment of the molecule's vibrational signatures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For 4-fluorobenzohydrazide, the HOMO is typically localized on the hydrazide and phenyl ring moieties, while the LUMO is distributed over the carbonyl group and the aromatic system.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Data is illustrative)

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). In 4-fluorobenzohydrazide, the negative potential is expected to be concentrated around the oxygen and nitrogen atoms of the hydrazide group, as well as the fluorine atom. The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uomustansiriyah.edu.iq It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). osti.gov This analysis can quantify the strength of intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to the molecule's stability. cam.ac.uknih.govchemrxiv.org For 4-fluorobenzohydrazide, NBO analysis would reveal interactions between the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals of adjacent bonds, as well as the electronic effects of the fluorine substituent on the aromatic ring.

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netnih.govfrontiersin.orgscielo.org.mx These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of chemical behavior.

Table 3: Global Chemical Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of polarizability. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the electrophilic character. scirp.org |

These descriptors provide a comprehensive theoretical framework for understanding the chemical nature of 4-fluorobenzohydrazide, predicting its stability, and anticipating its behavior in chemical reactions. mdpi.com

Hirshfeld Surface Analysis and Quantitative Interaction Studies

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the partitioning of the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm_), one can identify and analyze the different types of intermolecular contacts and their relative significance.

Based on these related studies, a quantitative breakdown of the intermolecular interactions for a molecule like 4-Fluorobenzohydrazide Hydrate (B1144303) can be predicted. The primary interactions governing the crystal packing are expected to be:

H···H Contacts: These are generally the most abundant interactions on the Hirshfeld surface, arising from van der Waals forces. In a related 4-fluorobenzylidene derivative, H···H interactions accounted for 33.9% of the total surface contacts. nih.gov

H···F/F···H Contacts: The presence of the fluorine atom introduces the possibility of hydrogen bonds involving fluorine as an acceptor. These interactions were found to contribute 10.9% in the aforementioned study. nih.gov

C···C Contacts: These interactions, often indicative of π-π stacking, play a role in the packing of aromatic systems and contributed 10.6% in the related compound. nih.gov

O···H/H···O and N···H/H···N Contacts: Given the hydrazide group (-CONHNH₂) and the hydrate water molecule, strong hydrogen bonds involving oxygen and nitrogen atoms as both donors and acceptors are expected to be crucial in the crystal structure of this compound. These interactions are fundamental to the formation of stable supramolecular assemblies.

The following interactive table provides a hypothetical but representative quantification of the intermolecular contacts for this compound, extrapolated from the analysis of structurally similar compounds.

| Interaction Type | Predicted Contribution (%) | Nature of Interaction |

| H···H | ~30-35% | van der Waals |

| H···C/C···H | ~25-30% | Weak Hydrogen Bonds / van der Waals |

| O···H/H···O | ~15-20% | Strong Hydrogen Bonds |

| H···F/F···H | ~10-15% | Weak to Moderate Hydrogen Bonds |

| N···H/H···N | ~5-10% | Moderate Hydrogen Bonds |

| C···C | ~5-10% | π-π Stacking |

Molecular Docking Simulations (Focused on Chemical Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its target receptor at the molecular level. Although specific molecular docking studies for this compound were not identified, research on analogous hydrazide derivatives provides a framework for understanding its potential interactions with biological targets. nih.gov

Ligand-Receptor Interaction Profiling

The interaction profile of a ligand with its receptor is a detailed account of the non-covalent interactions that stabilize the complex. For this compound, the key functional groups that would dictate its binding are the 4-fluorophenyl ring, the carbonyl group, the amide, and the hydrazide moiety.

A hypothetical ligand-receptor interaction profile for this compound, based on studies of similar molecules, would likely involve:

Hydrogen Bonding: The hydrazide group is a potent hydrogen bond donor and acceptor. The -NH and -NH₂ groups can donate hydrogen bonds to acceptor residues in the receptor's active site (e.g., Asp, Glu, or the backbone carbonyl oxygen). The carbonyl oxygen and the nitrogen atoms can act as hydrogen bond acceptors from donor residues (e.g., Arg, Lys, or backbone amide protons).

Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding with electron-donating atoms in the binding pocket, such as oxygen or sulfur.

π-π Stacking: The 4-fluorophenyl ring can engage in π-π stacking interactions with aromatic residues of the receptor, such as Phenylalanine, Tyrosine, or Tryptophan.

Hydrophobic Interactions: The phenyl ring can also form hydrophobic interactions with nonpolar residues in the binding site.

The following interactive table outlines the potential interactions of this compound's functional groups with common amino acid residues in a receptor binding pocket.

| Ligand Functional Group | Potential Interacting Amino Acid Residues | Type of Interaction |

| 4-Fluorophenyl Ring | Phe, Tyr, Trp | π-π Stacking |

| 4-Fluorophenyl Ring | Leu, Val, Ile | Hydrophobic Interaction |

| Fluorine Atom | Ser, Thr, Cys (backbone C=O) | Halogen Bonding |

| Carbonyl Oxygen | Arg, Lys, His, Asn, Gln | Hydrogen Bond Acceptor |

| Amide (-NH-) | Asp, Glu, Ser (backbone C=O) | Hydrogen Bond Donor |

| Hydrazide (-NH₂) | Asp, Glu | Hydrogen Bond Donor |

Conformational Analysis within Binding Pockets

The conformation of a ligand within a receptor's binding pocket is crucial for its activity. The flexibility of the 4-Fluorobenzohydrazide molecule is primarily centered around the rotatable bonds connecting the phenyl ring to the carbonyl group and the C-N and N-N bonds of the hydrazide moiety.

During a docking simulation, various conformations (poses) of the ligand are generated and evaluated based on a scoring function that estimates the binding affinity. The final predicted binding mode represents the most energetically favorable conformation. For this compound, it is expected that the conformation adopted within a binding pocket would be one that maximizes the favorable interactions described above. The planarity of the benzoyl group would likely be maintained to facilitate π-π interactions, while the hydrazide group would orient itself to form optimal hydrogen bonds with the receptor. The rotational freedom allows the molecule to adapt to the specific topology of the binding site.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecular system over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational changes, stability of interactions, and the role of solvent molecules.

Currently, there are no specific molecular dynamics simulation studies published for this compound. However, MD simulations of other hydrazine (B178648) derivatives have been used to validate docking poses and assess the stability of ligand-receptor complexes. nih.gov For instance, MD simulations have been employed to study the stability of hydrazine derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors, confirming that the proposed binding modes from docking studies were stable over the simulation time. nih.gov

A hypothetical MD simulation of a this compound-protein complex would likely focus on the following aspects:

Stability of the Ligand in the Binding Pocket: The root-mean-square deviation (RMSD) of the ligand's atomic positions would be monitored to assess its stability. A low and stable RMSD would indicate that the ligand remains bound in its initial docked pose.

Persistence of Key Interactions: The simulation would be analyzed to determine the percentage of time key hydrogen bonds or other interactions between the ligand and the receptor are maintained. This provides a measure of the strength and importance of these interactions.

Conformational Flexibility: The simulation would reveal the flexibility of both the ligand and the protein's binding site residues, providing insights into the induced-fit effects upon ligand binding.

The results of such a simulation would provide a more realistic and detailed understanding of the binding of this compound to a biological target than static docking studies alone.

Applications in Advanced Materials and Chemical Technologies

Development of Nonlinear Optical (NLO) Materials

The quest for advanced materials for photonic and optoelectronic applications has identified derivatives of 4-fluorobenzohydrazide as promising candidates for third-order nonlinear optical (NLO) materials. These organic compounds are of interest for applications in optical limiting, optical computing, and telecommunications. mdpi.com

NLO-active materials are frequently synthesized using 4-fluorobenzohydrazide as a key precursor. A common method involves the condensation reaction of 4-fluorobenzohydrazide with various substituted aromatic aldehydes. This reaction, typically carried out in an ethanol (B145695) solvent, yields Schiff base derivatives, such as (E)-N'-(4-bromobenzylidene)-4-fluorobenzohydrazide (BBFBH) and (E)-4-fluoro-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide (FBBH). researchgate.netresearchgate.netresearchgate.net

The structural and physical properties of these synthesized derivatives are confirmed through a suite of characterization techniques:

Single Crystal X-ray Diffraction (SCXRD): To determine the precise molecular geometry and crystal packing.

Spectroscopic Analysis (FTIR, NMR, UV-Vis): To confirm the functional groups, molecular structure, and optical absorption properties of the new compounds. researchgate.netresearchgate.net

These characterization methods are essential for verifying the successful synthesis of the target molecules and for providing the foundational data needed to understand their NLO properties.

The Z-scan technique is a widely used and reliable experimental method for measuring the third-order NLO properties of materials. mdpi.com It allows for the determination of both the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). In a typical Z-scan experiment, a sample is moved along the z-axis through the focal point of a high-intensity laser beam. By measuring the transmittance through an aperture (closed-aperture scan) and without an aperture (open-aperture scan) in the far-field, the sign and magnitude of the NLO parameters can be determined. researchgate.net

Derivatives of 4-fluorobenzohydrazide have been subjected to Z-scan analysis to quantify their NLO response. For instance, studies on Schiff base derivatives have demonstrated their potential for optical limiting applications. researchgate.netresearchgate.net The results from these experiments provide critical data on the material's third-order nonlinear optical susceptibility (χ⁽³⁾), which is a key figure of merit for NLO materials.

| NLO Parameter | Symbol | Reported Value | Significance |

|---|---|---|---|

| Nonlinear Absorption Coefficient | β | Data not specified in search results | Measures the change in absorption intensity with high input light intensity. |

| Nonlinear Refractive Index | n₂ | Negative | Indicates a self-defocusing effect, crucial for optical limiting. researchgate.net |

| Third-Order NLO Susceptibility | χ⁽³⁾ | Data not specified in search results | Represents the overall third-order nonlinear response of the material. |

The NLO properties of 4-fluorobenzohydrazide derivatives are intrinsically linked to their molecular architecture. The enhancement of the NLO response in these organic materials is governed by several key structural features:

Intramolecular Charge Transfer (ICT): The presence of electron-donating and electron-withdrawing groups within the molecule, connected by a π-conjugated system, facilitates charge transfer upon excitation. This is a primary mechanism for large NLO responses. nih.gov

π-Conjugated System: The Schiff base linkage (-CH=N-) extends the π-conjugated system between the aromatic rings, which enhances electron delocalization and contributes significantly to the molecular hyperpolarizability. nih.gov

Substituent Effects: The type and position of substituent groups on the aromatic rings can be tailored to modify the electronic distribution and optimize the NLO properties. For example, the incorporation of electron-withdrawing groups can increase the first hyperpolarizability (β₀) values. nih.gov

Computational studies, often using Density Functional Theory (DFT), are employed to calculate properties like molecular hyperpolarizability and to understand the electronic structure, further elucidating the relationship between the molecular framework and the observed NLO activity. researchgate.netnih.gov

Chemical Precursors and Intermediates in Fine Chemical Synthesis

4-Fluorobenzohydrazide is a versatile and important building block in the field of fine chemical synthesis. nih.gov Its chemical structure, featuring a reactive hydrazide group and a fluorinated phenyl ring, makes it a valuable starting material for constructing more complex molecules.

It serves as a key intermediate in multi-step syntheses. For example, it is the foundational molecule for creating the Schiff base derivatives discussed for NLO applications. researchgate.net The synthesis process begins with 4-fluorobenzoic acid, which is first esterified and then reacted with hydrazine (B178648) hydrate (B1144303) to yield 4-fluorobenzohydrazide. researchgate.neteurekaselect.com This intermediate is then reacted with various aldehydes to produce a library of Schiff bases or can be further cyclized to form other heterocyclic compounds, such as 1,3,4-oxadiazoles. researchgate.neteurekaselect.com The applications of these end-products are diverse, ranging from materials science to medicinal chemistry. researchgate.net

Chemo-sensors and Catalytic Applications

The core hydrazone (-C=N-NH-) structure, readily formed from 4-fluorobenzohydrazide, is a recognized functional group in the design of chemo-sensors. While research specifically detailing 4-fluorobenzohydrazide hydrate as a chemo-sensor is limited, its derivatives and related hydrazine-based compounds have been explored for these applications. The nitrogen and oxygen atoms in the hydrazone backbone can act as binding sites for metal ions, leading to changes in optical properties like color or fluorescence upon binding. researchgate.net This mechanism is the basis for fluorescent probes designed to detect specific ions.

Similarly, Schiff bases derived from hydrazides are widely used as ligands in coordination chemistry to create metal complexes. These complexes have extensive applications, including in catalysis. uobasrah.edu.iq The ability of the Schiff base ligand to stabilize a metal center allows for the creation of catalysts for various organic transformations. The electronic properties of the catalyst can be fine-tuned by altering the substituents on the aromatic rings of the original 4-fluorobenzohydrazide precursor.

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatization Pathways

A primary focus of current research is the synthesis of new derivatives from 4-Fluorobenzohydrazide, particularly hydrazones and 1,3,4-oxadiazoles. The core strategy involves the condensation reaction of 4-fluorobenzohydrazide with a diverse range of aromatic aldehydes. researchgate.net This reaction typically occurs in the presence of a catalytic amount of acid, such as acetic acid, to yield the corresponding Schiff bases (hydrazones). researchgate.net

These hydrazones serve as versatile intermediates which can be further cyclized to form heterocyclic systems like 1,3,4-oxadiazoles. researchgate.net The primary goal of these derivatization pathways is to synthesize novel compounds and evaluate their potential as enhanced biological agents, including as antimicrobial, antitubercular, and antioxidant agents. researchgate.net The introduction of different substituted aromatic aldehydes allows for the fine-tuning of the resulting molecule's steric and electronic properties, which can significantly influence its biological activity.

Table 1: Examples of Derivatization Reactions

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| 4-Fluorobenzohydrazide | Substituted Aromatic Aldehydes | Hydrazones (Schiff Bases) |

Advanced Computational Modeling for Property Prediction

To streamline the discovery of potent derivatives and understand their mechanisms of action, advanced computational modeling is increasingly being employed. Molecular docking is a key technique used to predict the binding affinity and interaction patterns of 4-fluorobenzohydrazide derivatives with specific biological targets. unair.ac.idpensoft.net For instance, in silico studies have been used to model the interaction of these derivatives with enzyme active sites, such as enoyl-ACP reductase (ENR), a key enzyme in bacterial fatty acid synthesis, and monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases. unair.ac.idpensoft.net